molecular formula C12H15ClN2 B2706634 (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride CAS No. 21578-43-8

(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride

Cat. No. B2706634
CAS RN: 21578-43-8
M. Wt: 222.72
InChI Key: WPGVAGPTIFTECL-KQGICBIGSA-M
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Description

(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride, also known as DAPI, is a fluorescent stain commonly used in biological research to label and visualize DNA. DAPI is a small molecule that binds specifically to the minor groove of double-stranded DNA, and emits blue fluorescence upon excitation with ultraviolet light.

Mechanism of Action

The mechanism of action of (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride involves specific binding to the minor groove of double-stranded DNA, where it forms hydrogen bonds with the adenine-thymine base pairs. This binding results in a conformational change in the DNA molecule, which leads to a shift in the absorption and emission spectra of (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride, resulting in blue fluorescence.
Biochemical and Physiological Effects:
(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride is a relatively small molecule that does not appear to have any significant biochemical or physiological effects on cells or tissues when used at low concentrations. However, at higher concentrations, (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride can interfere with DNA replication and transcription, leading to cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride is its specificity for double-stranded DNA, which allows for accurate labeling and visualization of the nucleus in cells. (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride has some limitations, including its tendency to bind non-specifically to RNA and other nucleic acids, and its potential to interfere with cellular processes at high concentrations.

Future Directions

There are several potential future directions for research involving (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride, including the development of new fluorescent dyes with improved specificity and sensitivity for DNA labeling, the use of (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride in combination with other fluorescent dyes to label multiple cellular structures simultaneously, and the investigation of the potential therapeutic applications of (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride and related compounds in cancer treatment. Additionally, the use of (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride in combination with advanced imaging techniques, such as super-resolution microscopy, could lead to new insights into the structure and function of the nucleus and other cellular structures.

Synthesis Methods

(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride can be synthesized using a variety of methods, including the condensation of 2-(dimethylamino)benzaldehyde with 2-(prop-1-en-1-yl)benzimidazole in the presence of an acid catalyst, followed by quaternization with methyl iodide to form the chloride salt.

Scientific Research Applications

(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride is widely used in scientific research as a DNA-specific fluorescent stain, and is particularly useful for visualizing the nucleus of cells in tissue samples. (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride can be used in combination with other fluorescent dyes to label specific cellular structures, such as mitochondria or lysosomes, or to monitor changes in DNA content during cell division.

properties

IUPAC Name

1,3-dimethyl-2-[(E)-prop-1-enyl]benzimidazol-3-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N2.ClH/c1-4-7-12-13(2)10-8-5-6-9-11(10)14(12)3;/h4-9H,1-3H3;1H/q+1;/p-1/b7-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGVAGPTIFTECL-KQGICBIGSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=[N+](C2=CC=CC=C2N1C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=[N+](C2=CC=CC=C2N1C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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